3,3,3-Trifluoro-2-methylpropanoic acid
Overview
Description
3,3,3-Trifluoro-2-methylpropanoic acid is an organic compound with the molecular formula C4H5F3O2 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a propanoic acid chain, making it a trifluoromethyl-substituted carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,3-Trifluoro-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoro-2-methylpropanenitrile with a strong base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at elevated temperatures (90-100°C) and involves refluxing overnight .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity. The use of biocatalysts, such as amidases from specific bacterial strains, has also been explored for the efficient synthesis of enantiomerically pure forms of the compound .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
3,3,3-Trifluoro-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated compounds, including those derived from this compound, are explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the development of agrochemicals and specialty chemicals, where the presence of fluorine atoms can enhance the efficacy and stability of the products
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-methylpropanoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing the lipophilicity and metabolic stability of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: This compound is similar in structure but contains a hydroxyl group instead of a carboxylic acid group.
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid: This compound has an additional trifluoromethyl group, making it more fluorinated.
3,3,3-Trifluoropropionic acid: This compound lacks the methyl group present in 3,3,3-trifluoro-2-methylpropanoic acid
Uniqueness
This compound is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it valuable in diverse applications.
Properties
IUPAC Name |
3,3,3-trifluoro-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-2(3(8)9)4(5,6)7/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOGDQIDOONUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462184 | |
Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381-97-5 | |
Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the enantiomers of 3,3,3-Trifluoro-2-methylpropanoic acid, and how were they obtained in the study?
A1: this compound, like many chiral molecules, exists as two enantiomers – mirror images of each other that are non-superimposable. The research paper you provided [] focuses on obtaining these individual enantiomers using lipase-mediated preparation. Lipases are enzymes known for their ability to catalyze reactions in a stereoselective manner, meaning they can differentiate between enantiomers. This selectivity allows for the separation and isolation of the desired enantiomer from a racemic mixture, which contains both enantiomeric forms in equal amounts.
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